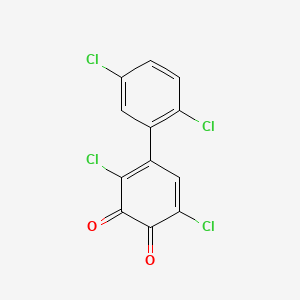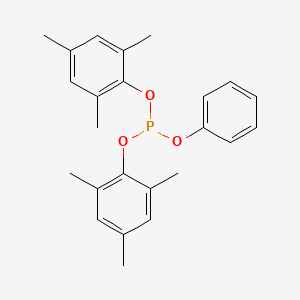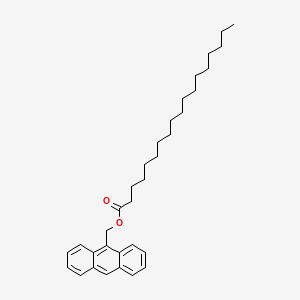![molecular formula C44H26N6Na4O18S4 B14455491 2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt CAS No. 71873-43-3](/img/structure/B14455491.png)
2-Anthracenesulfonic acid, 4,4'-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its anthracene backbone and multiple sulfonic acid groups, making it highly soluble in water and useful in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt typically involves the reaction of anthracene derivatives with sulfonating agents under controlled conditions. The process often requires the use of strong acids like sulfuric acid to introduce the sulfonic acid groups onto the anthracene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where anthracene is treated with sulfur trioxide or oleum. The reaction is carefully monitored to ensure complete sulfonation and to avoid over-sulfonation, which can lead to unwanted by-products .
化学反应分析
Types of Reactions
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the anthracene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include anthraquinone derivatives, hydroquinones, and various substituted anthracenes, depending on the specific reaction conditions and reagents used .
科学研究应用
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in biochemical assays and as a staining agent for biological samples.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt involves its interaction with various molecular targets and pathways. The compound’s sulfonic acid groups enable it to form strong ionic interactions with proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in cellular processes and biochemical pathways .
相似化合物的比较
Similar Compounds
Anthraquinone-2-sulfonic acid: Similar in structure but with different functional groups.
Alizarin Red S: Another anthracene derivative used as a dye.
Acid Blue 127: A related compound used in industrial applications.
Uniqueness
2-Anthracenesulfonic acid, 4,4’-[(1,4-dioxo-2-butene-1,4-diyl)bis[imino(3-sulfo-4,1-phenylene)imino]]bis[1-amino-9,10-dihydro-9,10-dioxo-, tetrasodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
71873-43-3 |
|---|---|
分子式 |
C44H26N6Na4O18S4 |
分子量 |
1146.9 g/mol |
IUPAC 名称 |
tetrasodium;1-amino-4-[4-[[4-[4-[(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)amino]-2-sulfonatoanilino]-4-oxobut-2-enoyl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C44H30N6O18S4.4Na/c45-39-31(71(63,64)65)17-27(35-37(39)43(55)23-7-3-1-5-21(23)41(35)53)47-19-9-11-25(29(15-19)69(57,58)59)49-33(51)13-14-34(52)50-26-12-10-20(16-30(26)70(60,61)62)48-28-18-32(72(66,67)68)40(46)38-36(28)42(54)22-6-2-4-8-24(22)44(38)56;;;;/h1-18,47-48H,45-46H2,(H,49,51)(H,50,52)(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68);;;;/q;4*+1/p-4 |
InChI 键 |
FOQUVKSHIKKRAA-UHFFFAOYSA-J |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)NC(=O)C=CC(=O)NC5=C(C=C(C=C5)NC6=CC(=C(C7=C6C(=O)C8=CC=CC=C8C7=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14455428.png)




![(6,10,10-Trimethylbicyclo[7.2.0]undec-5-en-2-yl)acetaldehyde](/img/structure/B14455474.png)
![2-[(1R,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol](/img/structure/B14455476.png)


![7-Butyl-5,10-dihydroxy-8-methoxy-4,6,9-trioxo-1,4,6,9-tetrahydrobenzo[g]quinoline-2-carboxylic acid](/img/structure/B14455489.png)
![4-Methylsulfanyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B14455496.png)

![N-[Dimethyl(oxo)-lambda~6~-sulfanylidene]methanesulfonamide](/img/structure/B14455504.png)
